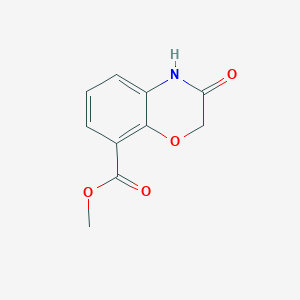

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Overview

Description

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is an organic compound with the molecular formula C10H9NO4 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl oxalate to form an intermediate, which is then cyclized to produce the desired benzoxazine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is usually heated to reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate

- Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

- 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Uniqueness

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (commonly referred to as methyl benzoxazine) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C₁₀H₉NO₄

- Molecular Weight : 207.19 g/mol

- CAS Number : 141762-02-9

- Melting Point : 207–217 °C

- Storage Conditions : Ambient temperature

Antiviral Properties

Recent studies have highlighted the antiviral potential of methyl benzoxazine derivatives. For instance, compounds derived from this structure have shown promising activity against various viruses, including HIV and herpes simplex virus (HSV).

- HIV Activity : Methyl benzoxazine derivatives have demonstrated significant inhibition of HIV integrase at submicromolar concentrations. In one study, specific derivatives exhibited IC50 values ranging from 0.19 to 3.7 µM, indicating strong antiviral activity against HIV strains .

- Herpes Simplex Virus : A series of pyrimidine conjugates containing benzoxazine fragments were tested against HSV-1, revealing that certain derivatives possess enhanced anti-herpesvirus activity compared to standard treatments .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating bacterial infections.

| Compound | Target Microorganism | Activity (MIC) |

|---|---|---|

| Methyl Benzoxazine Derivative A | Staphylococcus aureus | 50 µg/mL |

| Methyl Benzoxazine Derivative B | Escherichia coli | 75 µg/mL |

The biological activity of methyl benzoxazine is attributed to its ability to interact with key viral enzymes and cellular pathways. The mechanism often involves:

- Inhibition of Viral Enzymes : Compounds hinder the activity of enzymes such as integrase and reverse transcriptase.

- Disruption of Viral Replication : By interfering with the viral life cycle, these compounds prevent the replication of viruses within host cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of methyl benzoxazine derivatives:

- Case Study on HIV Inhibition :

- Anti-HSV Efficacy :

Properties

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWLJRLGYZNNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635878 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149396-34-9 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.